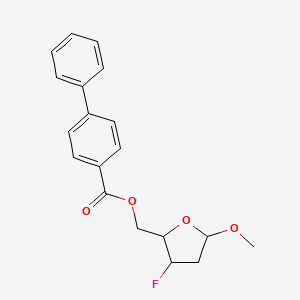

Methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro pentofuranoside

説明

Methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro pentofuranoside (CAS: 168786-98-9) is a fluorinated pentofuranoside derivative characterized by:

- 3-Fluoro substitution: Enhances metabolic stability and resistance to enzymatic degradation .

- Beta-D-erythro configuration: Critical for stereospecific interactions in biological systems .

This compound is listed as "Decitabine Impurity 4" (), suggesting its role as a synthetic intermediate or byproduct in nucleoside analog production, such as the chemotherapy drug Decitabine.

特性

分子式 |

C19H19FO4 |

|---|---|

分子量 |

330.3 g/mol |

IUPAC名 |

(3-fluoro-5-methoxyoxolan-2-yl)methyl 4-phenylbenzoate |

InChI |

InChI=1S/C19H19FO4/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3 |

InChIキー |

GPEUOGREWRRXPI-UHFFFAOYSA-N |

正規SMILES |

COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F |

製品の起源 |

United States |

準備方法

Starting Material and Overall Synthetic Strategy

The synthesis typically begins with methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro pentofuranoside as the key intermediate or starting compound. The synthetic routes focus on converting this methyl glycoside into reactive glycosyl donors such as glycosyl chlorides, which can then be coupled with nucleobases to form nucleosides.

Conversion to Anomerically Pure Glycosyl Chloride

A critical step is the transformation of the methyl glycoside into the corresponding 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythropentofuranosyl chloride with high anomeric purity (>90%, preferably >95%) to avoid the need for separation of anomers in downstream nucleoside synthesis.

Key features of this step include:

- Starting Material: A mixture of alpha and beta anomers of methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-D-erythropentofuranoside, with anomeric ratios between 30:70 and 70:30.

- Solvent: Ether solvents such as diethyl ether or diisopropyl ether are preferred, with diisopropyl ether commonly used.

- Chlorinating Agents: Hydrogen chloride gas (HCl (g)) is employed to effect chlorination, although other reagents like phosphorus oxychloride, thionyl chloride, boron chloride, and titanium tetrachloride are known alternatives.

- Outcome: Formation of crystalline glycosyl chloride without the need for column chromatography, enhancing yield, reducing synthesis time, and improving economy.

This method is patented (WO2012115578A1) and represents an improvement over prior art, which produced mixtures requiring chromatographic separation.

Coupling with Protected Purine Bases

Following the formation of the glycosyl chloride, coupling with nucleobases such as protected guanine derivatives is performed to yield nucleoside analogs.

- Nucleobase Protection: The 2-amino group of guanine is protected, typically with an acetyl group, to prevent side reactions.

- Base Form: The nucleobase is used as a salt, preferably potassium salt, or alternatively as a phosphazonium salt.

- Catalyst: Trimethylsilyl triflate (TMSOTf) is used as a Lewis acid catalyst to promote glycosylation.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, dioxane/dichloromethane mixtures, dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are suitable. DMF is preferred for its solubilizing properties.

- Reaction Conditions: Typically performed at room temperature under nitrogen atmosphere.

- Purification: The crude product can be purified by crystallization using solvents like acetic acid, ethyl acetate, methanol, or acetone, often with filter aids, avoiding column chromatography.

- Deprotection: Subsequent deprotection of the 2-amino and 5'-O-(4-phenylbenzoyl) groups is achieved with sodium methoxide or similar reagents to yield the final nucleoside.

This sequence enables the synthesis of anomerically pure 2',3'-dideoxy-3'-fluoronucleosides with improved yields and purity.

Alternative Synthetic Routes and Side Reactions

Other literature sources describe related syntheses involving condensation of methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythropentofuranoside with silylated heterocyclic bases in the presence of trimethylsilyl triflate, which may lead to ring cleavage and formation of acyclic nucleosides as side products. Careful control of reaction conditions is required to minimize these side reactions.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents / Conditions | Solvent(s) | Temperature | Outcome / Notes |

|---|---|---|---|---|

| Methyl glycoside chlorination | HCl (g) or PCl3, SOCl2, TiCl4, etc. | Diisopropyl ether or diethyl ether | Room temp | Crystalline glycosyl chloride, >95% anomeric purity |

| Coupling with protected base | Protected guanine (acetylated), TMSOTf catalyst | DMF preferred; also ACN, DMSO, THF | Room temp, N2 atmosphere | High yield nucleoside intermediate, crystallizable |

| Deprotection | Sodium methoxide or sodium methylate | Methanol or ethanol | Mild conditions | Removal of protecting groups to yield final nucleoside |

化学反応の分析

Types of Reactions

[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amines, thiols.

科学的研究の応用

One of the primary applications of methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro pentofuranoside is as a glycosyl donor in the synthesis of nucleosides. The compound can be converted into various nucleosides through glycosylation reactions, which are essential for developing antiviral and anticancer agents.

Case Study: Synthesis of 2',3'-Dideoxy-3'-Fluoroguanosine (FLG)

The synthesis process involves using methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-alpha-D-erythro pentofuranoside as a precursor. This method allows for obtaining anomerically pure glycosyl donors without the need for anomeric separation, thus streamlining the synthesis process . The resulting nucleosides have shown promising activity against various viral infections.

Therapeutic Potential

Research indicates that compounds derived from methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro pentofuranoside exhibit significant therapeutic potential:

- Antiviral Activity : Nucleosides synthesized from this compound have been studied for their efficacy against viral pathogens, particularly those resistant to conventional treatments.

- Anticancer Properties : Some derivatives have shown cytotoxic effects on cancer cells, indicating their potential use in cancer therapy.

Glycosylation Reactions

Methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro pentofuranoside serves as a valuable glycosyl donor in various glycosylation strategies. Its ability to participate in these reactions facilitates the formation of complex carbohydrates that are crucial in drug development and biochemical research.

Advantages of Using This Compound:

- Versatility : It can be utilized in multiple glycosylation reactions to produce diverse carbohydrate structures.

- Efficiency : The direct use of this compound minimizes the need for extensive purification processes typically associated with glycosyl donors.

作用機序

The mechanism of action of [(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or activating enzyme activity through covalent or non-covalent interactions.

Modulating signaling pathways: Affecting cellular signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Interacting with receptors: Binding to specific receptors on the cell surface or within the cell, leading to changes in cellular function.

類似化合物との比較

Table 1: Structural and Functional Comparison

Structural Influences on Physicochemical Properties

- Fluorine Substitution: The 3-fluoro group in the target compound and its pivaloyl analog (138168-22-6) reduces metabolic degradation compared to non-fluorinated analogs, a common strategy in prodrug design .

- Ester Groups :

- 4-Phenylbenzoyl (Target) : Aromaticity increases lipophilicity, favoring blood-brain barrier penetration but reducing aqueous solubility .

- Pivaloyl (138168-22-6) : Aliphatic ester improves solubility in organic solvents, facilitating synthetic modifications .

- Trityl (17229-98-0) : Acid-sensitive protection simplifies stepwise synthesis of nucleosides .

- Configuration: Beta-D-erythro configuration in the target compound and the phosphono analog () is critical for mimicking natural sugars in therapeutic agents, unlike the alpha-anomer in 138168-22-6 .

Research Findings and Trends

- Fluorinated pentofuranosides are prioritized in nucleoside analog synthesis due to enhanced bioavailability and enzymatic resistance.

- Bulky esters (e.g., 4-phenylbenzoyl) balance lipophilicity and steric hindrance, optimizing drug delivery .

- Configuration-specific activity: Beta-D-erythro derivatives show higher target specificity than alpha-anomers in preclinical models .

生物活性

Methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-β-D-erythro-pentofuranoside (CAS Number: 129468-51-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antiviral therapies. This article explores its biological activity, synthesis methods, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C19H19FO4 |

| Molecular Weight | 330.35 g/mol |

| Exact Mass | 330.12700 g/mol |

| LogP | 3.60990 |

| Polar Surface Area (PSA) | 44.76 Ų |

Synthesis Methods

The synthesis of methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-β-D-erythro-pentofuranoside involves several steps that yield anomerically pure derivatives suitable for further biological applications. A notable method includes the acetolysis of the corresponding methyl glycoside to yield a mixture of anomers, which can then be transformed into glycosyl donors for nucleoside synthesis .

Antiviral Properties

Methyl 2,3-dideoxy-3-fluoro derivatives are primarily studied for their antiviral properties against HIV and hepatitis B. The compound serves as a precursor in synthesizing more complex nucleosides that exhibit significant antiviral activity.

- HIV Activity : Research indicates that derivatives of methyl 2,3-dideoxy-3-fluoro compounds, such as the corresponding nucleosides, demonstrate moderate to high activity against HIV. For instance, the synthesis of various analogs has shown promising results in inhibiting viral replication in vitro .

- Mechanism of Action : The mechanism often involves incorporation into viral RNA during replication, which disrupts normal viral function and leads to decreased viral loads in treated subjects.

Case Studies

- Synthesis and Evaluation : A study focused on the synthesis of nucleosides from methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-β-D-erythro-pentofuranoside demonstrated that these compounds could effectively inhibit HIV replication in cell culture models. The synthesized nucleosides showed comparable efficacy to existing antiviral agents .

- Fluorinated Nucleosides : Another investigation explored the fluorinated analogs derived from methyl 2,3-dideoxy compounds, revealing their potential as therapeutic agents in treating viral infections due to their enhanced stability and bioavailability compared to non-fluorinated counterparts .

Q & A

Basic Synthesis and Purification

Q: What are the most reliable synthetic routes for preparing Methyl 2,3-dideoxy-3-fluoro-5-O-(4-phenylbenzoyl)-beta-D-erythro pentofuranoside, and how can anomeric purity be ensured? A: The compound is typically synthesized via nucleophilic substitution at the 3-position of a pentofuranoside precursor, followed by regioselective acylation at the 5-OH group. Key steps include:

- Fluorination: Use of DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace the 3-OH group with fluorine under anhydrous conditions .

- Acylation: Protection of the 5-OH group with 4-phenylbenzoyl chloride in the presence of a base (e.g., DMAP or pyridine) to ensure regioselectivity .

- Anomeric Control: Enzymatic resolution using lipases (e.g., CAL-B) to separate α/β anomers, as traditional chromatography struggles with pentofuranoside separation . Post-synthesis, purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR to verify absence of α-anomer signals .

Structural Characterization

Q: Which spectroscopic and crystallographic methods are most effective for resolving the stereochemistry of this compound? A:

- NMR: ¹H, ¹³C, and ¹⁹F NMR are critical. Key signals include:

- X-ray Crystallography: Single-crystal analysis resolves ambiguous stereochemistry. For similar pentofuranosides, low-temperature data collection (e.g., 100 K) improves resolution of flexible furanose rings .

Advanced Experimental Design

Q: How should researchers design experiments to study the hydrolytic stability of the 4-phenylbenzoyl ester under physiological conditions? A:

- Kinetic Studies: Incubate the compound in buffers (pH 1–8) at 37°C and monitor degradation via LC-MS. The ester group is prone to alkaline hydrolysis, so pseudo-first-order kinetics at pH 7.4 (mimicking blood) are critical for assessing prodrug potential .

- Enzymatic Stability: Test susceptibility to esterases (e.g., porcine liver esterase) using UV-Vis or fluorometric assays. Compare hydrolysis rates with unmodified esters to evaluate steric shielding by the 4-phenylbenzoyl group .

Data Contradiction Analysis

Q: How can conflicting NMR data (e.g., unexpected coupling constants or split signals) be resolved for this compound? A: Common issues arise from:

- Anomeric Contamination: Even trace α-anomer (<5%) splits β-anomer signals. Use enzymatic purification (CAL-B) to eliminate α-anomer interference .

- Dynamic Stereochemistry: Furanose ring puckering (e.g., C2'-endo vs. C3'-endo) causes variable coupling constants. Use variable-temperature NMR (VT-NMR) to identify conformational exchange .

- Solvent Artifacts: Polar solvents (DMSO-d6) may induce acyl migration. Verify spectra in CDCl3 or acetone-d6 .

Biochemical Applications

Q: What methodologies are recommended for studying this compound’s interaction with viral polymerases or nucleoside kinases? A:

- Enzyme Assays:

- Molecular Docking: Employ software (AutoDock Vina) to model the compound’s binding to active sites. Fluorine’s electronegativity and the 4-phenylbenzoyl group’s hydrophobicity are critical for binding affinity .

Advanced Analytical Challenges

Q: How can researchers address low yields in the final acylation step, and what analytical tools diagnose side reactions? A:

- Yield Optimization:

- Diagnostics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。